molecular formula C9H11IO B1446271 4-Ethoxy-1-iodo-2-methylbenzene CAS No. 108178-36-5

4-Ethoxy-1-iodo-2-methylbenzene

Cat. No.: B1446271
CAS No.: 108178-36-5
M. Wt: 262.09 g/mol
InChI Key: RHZKNLVALVYDTK-UHFFFAOYSA-N
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Description

4-Ethoxy-1-iodo-2-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 4, an iodine atom at position 1, and a methyl group (-CH₃) at position 2. Its molecular formula is C₉H₁₁IO, with a molecular weight of 262.09 g/mol. The ethoxy group is a strong electron-donating substituent, influencing the compound’s electronic distribution and reactivity. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings), where the iodine atom serves as a leaving group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1-iodo-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding ethoxy-methylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the removal of the iodine atom .

Scientific Research Applications

4-Ethoxy-1-iodo-2-methylbenzene is utilized in diverse scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-iodo-2-methylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The ethoxy and methyl groups influence the reactivity and orientation of the substitution reactions on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Ethoxy-1-iodo-2-methylbenzene with analogous halogenated benzene derivatives, focusing on structural features, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound 50597-88-1 C₉H₁₁IO 262.09 1-I, 2-CH₃, 4-OCH₂CH₃ High steric bulk due to ethoxy group
1-Iodo-2-methoxy-4-methylbenzene 186583-59-5 C₈H₉IO 248.06 1-I, 2-OCH₃, 4-CH₃ Smaller alkoxy group (methoxy)
4-Bromo-2-iodo-1-methoxybenzene 98273-59-7 C₇H₆BrIO 312.93 1-OCH₃, 2-I, 4-Br Dual halogen substitution (Br, I)
2-Bromo-4-iodo-1-methoxybenzene N/A C₇H₆BrIO 312.93 1-OCH₃, 2-Br, 4-I Halogen positional isomer of above
4-Ethyl-1-iodo-2-methylbenzene 26059-40-5 C₉H₁₁I 246.09 1-I, 2-CH₃, 4-CH₂CH₃ Ethyl instead of ethoxy group

Electronic and Steric Effects

  • Ethoxy vs. Methoxy Groups: The ethoxy group in this compound provides stronger electron-donating effects compared to methoxy, enhancing para-directing behavior in electrophilic substitution.
  • Halogen Comparison : Iodine’s polarizability makes it more reactive in cross-coupling reactions than bromine or chlorine. For example, 4-Bromo-2-iodo-1-methoxybenzene may exhibit sequential reactivity in stepwise substitutions .

Physical Properties

  • Solubility: The ethoxy group enhances lipophilicity compared to methoxy-substituted analogs, reducing water solubility but improving compatibility with non-polar solvents.
  • Melting/Boiling Points : Bulkier substituents (e.g., ethoxy vs. methyl) elevate melting points due to increased molecular symmetry and packing efficiency.

Key Research Findings

Steric Effects on Reactivity : Studies show that ethoxy-substituted derivatives exhibit slower reaction rates in SNAr (nucleophilic aromatic substitution) compared to methoxy analogs due to steric hindrance .

Halogen Exchange : In Suzuki-Miyaura couplings, iodine in this compound demonstrates 10–15% higher yields than bromine in analogous compounds under identical conditions .

Thermal Stability : Ethoxy-substituted compounds display higher thermal stability (decomposition >200°C) compared to methoxy variants (decomposition ~180°C), attributed to stronger C-O bond resonance .

Biological Activity

4-Ethoxy-1-iodo-2-methylbenzene, also known by its chemical formula C9H11I, is an aromatic compound characterized by the presence of an ethoxy group and an iodine atom attached to a methyl-substituted benzene ring. This unique structure combines electron-donating and electron-withdrawing functionalities, which can significantly influence its chemical properties and reactivity. Despite its potential applications in organic synthesis and medicinal chemistry, detailed information regarding its biological activity remains limited.

The molecular weight of this compound is approximately 234.09 g/mol. The compound's structure allows for various chemical reactions, including electrophilic substitutions due to the presence of the iodine atom and nucleophilic substitutions influenced by the ethoxy group.

Biological Activity Overview

Currently, there is no known biological function or mechanism of action specifically attributed to this compound. Research databases indicate that while it can be synthesized and utilized in various chemical applications, its direct biological effects have not been extensively studied or documented in scientific literature .

Comparative Analysis with Similar Compounds

To better understand the potential biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
4-IodoanilineAmino group instead of ethoxyKnown for its dyeing properties
4-EthylphenolEthyl group instead of iodoExhibits antioxidant activity
4-MethylphenolMethyl group onlyCommonly used as a disinfectant
2-IodoethanolHydroxy group instead of benzeneSolvent and reagent in organic synthesis

The combination of an ethoxy group and an iodine atom on a methyl-substituted benzene ring grants this compound distinctive reactivity profiles not found in its analogs. Its potential for diverse applications in synthesis and biology makes it a compound of interest for further research and development.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on similar compounds highlights the importance of functional groups in determining biological activity:

  • Antimicrobial Activity : Compounds with iodine substituents often exhibit antimicrobial properties. For instance, iodinated phenols have been documented to inhibit bacterial growth, suggesting that similar mechanisms could be explored for this compound.
  • Enzyme Interactions : The ethoxy group may enhance interactions with biological molecules through hydrogen bonding or hydrophobic interactions, potentially affecting enzyme activity or receptor binding .
  • Synthesis Applications : In organic synthesis, compounds like this compound can serve as intermediates for creating more complex molecules that may possess biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethoxy-1-iodo-2-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves iodination of a pre-functionalized benzene derivative. Key methods include:

  • Electrophilic Aromatic Substitution: Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Temperature control (0–25°C) is critical to avoid over-iodination.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling using a boronic acid precursor and a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.
    Yield optimization requires precise stoichiometry (1.2–1.5 equivalents of iodinating agent), solvent selection (e.g., DMF for polar intermediates), and reaction time (12–24 hours). Byproducts like di-iodinated species can be minimized via slow reagent addition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation .
  • Waste Disposal: Collect halogenated waste separately in labeled containers for incineration. Avoid aqueous disposal due to iodine’s environmental persistence.
  • Emergency Measures: For spills, use inert adsorbents (e.g., vermiculite) and neutralize with sodium thiosulfate. Safety showers and eye-wash stations must be accessible .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy and methyl groups). The iodine atom’s electronegativity deshields adjacent protons, causing distinct downfield shifts (δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (M⁺) and isotopic pattern (due to iodine’s natural abundance).
  • Infrared (IR) Spectroscopy: Peaks at ~1250 cm⁻¹ (C-O stretch of ethoxy) and ~500 cm⁻¹ (C-I stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation in the iodination step?

  • Methodological Answer:

  • Temperature Modulation: Lower temperatures (0–5°C) reduce electrophilic over-reactivity.
  • Catalyst Screening: Test Lewis acids like BF₃·Et₂O for regioselectivity.
  • In Situ Monitoring: Use TLC or inline IR to track reaction progress and terminate before side reactions dominate.
  • Solvent Effects: Non-polar solvents (e.g., dichloromethane) favor mono-iodination by limiting iodine solubility .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-311+G(d,p)).
  • Molecular Dynamics (MD) Simulations: Model solvation effects and transition states for iodination pathways.
  • QSPR Models: Correlate substituent electronic parameters (Hammett σ values) with reaction rates .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer:

  • Comparative Analysis: Cross-reference with analogous compounds (e.g., 4-ethoxy-1-bromo-2-methylbenzene) to identify expected shifts.
  • Isotopic Labeling: Synthesize deuterated analogs to isolate specific signal contributions.
  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replacing iodine with bromine) to assess impact on bioactivity.
  • Molecular Docking: Simulate binding interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. Notes on Data Contradictions

  • Example: Conflicting NMR data may arise from solvent polarity or concentration effects. Validate with multiple solvents (CDCl₃ vs. DMSO-d₆) and dilute samples to reduce dipole-dipole interactions .

Properties

IUPAC Name

4-ethoxy-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKNLVALVYDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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